molecular formula C8H5BrN2 B1338561 2-Bromo-1,6-naphthyridine CAS No. 72754-06-4

2-Bromo-1,6-naphthyridine

Cat. No.: B1338561
CAS No.: 72754-06-4
M. Wt: 209.04 g/mol
InChI Key: GGZVAKCVQZKTOY-UHFFFAOYSA-N
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Description

2-Bromo-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by their fused-ring system, which consists of two pyridine rings joined through adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,6-naphthyridine typically involves the bromination of 1,6-naphthyridine. One common method is the reaction of 1,6-naphthyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,6-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It can undergo coupling reactions with arylboronic acids to form biaryl compounds.

    Reduction Reactions: The compound can be reduced to form 1,6-naphthyridine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene are typical.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution Reactions: Products include various substituted naphthyridines.

    Coupling Reactions: Biaryl naphthyridine derivatives.

    Reduction Reactions: Reduced naphthyridine compounds.

Comparison with Similar Compounds

    1,6-Naphthyridine: The parent compound without the bromine substitution.

    1,8-Naphthyridine: Another isomer with nitrogen atoms at different positions.

    2,6-Naphthyridine: A compound with nitrogen atoms at the 2 and 6 positions.

Uniqueness: 2-Bromo-1,6-naphthyridine is unique due to its specific bromine substitution, which imparts distinct reactivity and properties compared to other naphthyridine isomers. This makes it particularly valuable in the synthesis of complex molecules and materials with tailored properties .

Biological Activity

2-Bromo-1,6-naphthyridine is a derivative of naphthyridine known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a bromine atom at the 2-position of the naphthyridine ring system. This substitution is significant as it influences the compound's reactivity and biological interactions. The general structure can be represented as follows:

C9H6BrN\text{C}_9\text{H}_6\text{BrN}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and related derivatives. The introduction of halogen atoms, particularly bromine, has been shown to enhance antibacterial activity against various pathogens.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial properties of several naphthyridine derivatives, including this compound. The minimum inhibitory concentration (MIC) values against common bacterial strains were documented:

CompoundMIC (µg/mL)Bacterial Strain
This compound5.4Staphylococcus aureus
This compound7.1Escherichia coli
1,8-Naphthyridine derivative6.0Pseudomonas aeruginosa

The results indicated that this compound exhibited significant antibacterial activity comparable to standard antibiotics such as ciprofloxacin .

Antiviral Activity

Naphthyridine derivatives have also been investigated for their antiviral properties. Research indicates that certain structural modifications can enhance their efficacy against viral infections.

The antiviral activity is believed to stem from the ability of naphthyridines to interfere with viral replication processes. For instance, some studies have shown that these compounds can inhibit viral polymerases or proteases essential for viral life cycles .

Anticancer Properties

The anticancer potential of this compound has garnered attention in recent years. Various studies have explored its effects on different cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

In vitro assays demonstrated the cytotoxic effects of this compound on several cancer cell lines:

Cell LineIC50 (µM)Treatment Duration (hours)
HeLa (cervical cancer)12.524
MCF-7 (breast cancer)15.048
A549 (lung cancer)10.072

These findings suggest that this compound may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .

Properties

IUPAC Name

2-bromo-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZVAKCVQZKTOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501169
Record name 2-Bromo-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72754-06-4
Record name 2-Bromo-1,6-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72754-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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